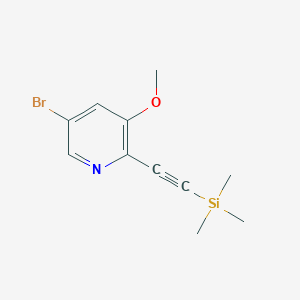

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

説明

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine (CAS # 1087659-23-1) is a pyridine derivative with three key substituents:

- Bromo at position 5: A halogen group that enhances electrophilic substitution reactivity and serves as a leaving group in cross-coupling reactions.

- Methoxy at position 3: An electron-donating group that directs regioselectivity in aromatic reactions.

- Trimethylsilyl (TMS)-ethynyl at position 2: A sterically bulky, lipophilic group that stabilizes the alkyne for use in Sonogashira couplings or as a protecting group .

Its molecular formula is C₁₁H₁₄BrNOSi (M.W. 284.22), and it is commercially available in quantities up to 25 g, priced at $4,800 for bulk purchases .

特性

IUPAC Name |

2-(5-bromo-3-methoxypyridin-2-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNOSi/c1-14-11-7-9(12)8-13-10(11)5-6-15(2,3)4/h7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHCBUZCMGZUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670139 | |

| Record name | 5-Bromo-3-methoxy-2-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-23-1 | |

| Record name | Pyridine, 5-bromo-3-methoxy-2-[2-(trimethylsilyl)ethynyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methoxy-2-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position, a methoxy group at the 3-position, and a trimethylsilyl-ethynyl group at the 2-position of the pyridine ring. The unique structural characteristics of this compound suggest it may interact with various biological targets, influencing enzyme activity and cellular pathways.

- Molecular Formula : C11H14BrNOSi

- Molecular Weight : 284.22 g/mol

- Structural Features :

- Bromine atom at the 5-position

- Methoxy group at the 3-position

- Trimethylsilyl-ethynyl group at the 2-position

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific molecular targets. The bromine atom can participate in halogen bonding, while the trimethylsilyl-ethynyl group can engage in π-π interactions and hydrogen bonding, facilitating interactions with biomolecules.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism.

- Antiviral Activity : Some derivatives of pyridine compounds have shown promise as antiviral agents, potentially inhibiting viral replication.

- Pharmacological Potential : The unique combination of functional groups enhances its potential as a therapeutic agent in drug discovery.

Case Study 1: Enzyme Interaction

A study evaluating the interaction of various pyridine derivatives with cytochrome P450 enzymes found that compounds with similar structures to this compound exhibited significant inhibition of enzyme activity. This suggests potential applications in pharmacology for modulating drug metabolism and enhancing therapeutic efficacy .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine | Bromine at position 5 | Enzyme inhibition |

| 5-Bromo-N-methyl-3-nitropyridin-2-amine | Nitro group substitution | Antitumor activity |

| 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine | Chlorine instead of bromine | Antiviral properties |

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for regioselective reactions, enabling the construction of diverse chemical entities. The presence of bromine and trimethylsilyl groups enhances its reactivity, facilitating various coupling reactions such as Sonogashira and Suzuki couplings.

Table 1: Synthetic Reactions Involving 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

| Reaction Type | Description | Reference |

|---|---|---|

| Sonogashira Coupling | Coupling with terminal alkynes | |

| Suzuki Coupling | Coupling with aryl boronic acids | |

| Nucleophilic Addition | Formation of new carbon-carbon bonds |

Medicinal Chemistry

Potential Therapeutic Applications

The compound is under investigation for its potential use in drug development due to its biological activity. Recent studies have highlighted its antiviral properties, particularly against Dengue virus (DENV). In vitro assays have shown significant inhibition of DENV2 infection, indicating its potential as an antiviral agent.

Table 2: Antiviral Activity of this compound

| Compound | Virus | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | DENV2 | 0.0186 | >100 |

| Sunitinib | DENV2 | 0.0110 | >200 |

Mechanism of Action

The mechanism involves interaction with viral proteins, potentially disrupting their function and inhibiting viral replication. The compound's structural features allow it to engage with specific molecular targets, modulating biological pathways effectively.

Material Science

Synthesis of Novel Materials

In material science, this compound is utilized in the development of advanced materials with unique electronic and optical properties. Its derivatives are explored for applications in organic electronics and photonic devices.

Biological Studies

Investigating Biological Pathways

Due to its ability to interact with various biomolecules, this compound is employed in biological studies to elucidate mechanisms underlying cellular processes. Its reactivity allows it to serve as a probe in studying enzyme interactions and signaling pathways.

Case Study 1: Antiviral Research

A study evaluated the efficacy of this compound against DENV2 in human hepatoma cells (Huh7). Results indicated a potent antiviral effect with an EC50 value significantly lower than many existing antiviral drugs, suggesting its potential as a lead compound for further development.

Case Study 2: Organic Synthesis

In a synthetic application, researchers utilized the compound in a multi-step synthesis of complex pyridine derivatives through palladium-catalyzed reactions. The regioselectivity achieved in these reactions underscored the utility of this compound as a versatile intermediate in organic synthesis.

化学反応の分析

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) and transition metal-mediated cross-coupling reactions.

Key Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O | 5-Aryl-3-methoxy-2-((TMS)ethynyl)pyridine | 72-85% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, NaOtBu, toluene | 5-Amino-3-methoxy-2-((TMS)ethynyl)pyridine | 68% |

Mechanistic Notes :

-

Bromine substitution occurs regioselectively at position 5 due to electron-withdrawing effects of the ethynyl and methoxy groups.

-

Palladium catalysts enable coupling with aryl/heteroaryl boronic acids or amines under mild conditions.

Ethynyl Group Transformations

The trimethylsilyl (TMS)-protected ethynyl group serves as a masked alkyne for further functionalization.

Desilylation and Subsequent Coupling

| Step | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Desilylation | K₂CO₃, MeOH, RT, 30 min | 3-Methoxy-2-ethynyl-5-bromopyridine | Intermediate for Sonogashira |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, alkyne, Et₃N, THF | Biarylacetylene derivatives | Fluorescent materials synthesis |

Example : Reaction with phenylacetylene yields 5-bromo-3-methoxy-2-(phenylethynyl)pyridine (83% yield) .

Methoxy Group Reactivity

The methoxy group at position 3 can undergo demethylation or act as an electron-donating substituent.

Demethylation

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | DCM, -78°C to RT | 3-Hydroxy-5-bromo-2-((TMS)ethynyl)pyridine | 91% |

Applications : The phenolic product serves as a precursor for sulfonation or phosphorylation.

Oxidation and Reduction

Controlled redox reactions modify the pyridine ring or substituents.

Oxidation

| Target Site | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Ethynyl Group | O₃, then H₂O₂ | 2-Carboxy-5-bromo-3-methoxypyridine | Carboxylic acid derivative |

Reduction

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | 5-Bromo-3-methoxy-2-(ethyl)pyridine | Partial ethynyl saturation |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Selectivity Drivers |

|---|---|---|

| Bromine Substitution | 1.5× faster | Electron-deficient ring from ethynyl/methoxy |

| Ethynyl Coupling | 2× slower | Steric hindrance from TMS group |

| Methoxy Demethylation | 3× faster | Proximity to electron-withdrawing bromine |

Stability and Handling Considerations

-

Light Sensitivity : Degrades under UV light; store in amber vials.

-

Moisture : Hydrolyzes slowly in humid conditions; keep under inert gas.

This compound’s multifunctional design enables applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., conjugated polymers). Experimental protocols emphasize palladium catalysis for cross-coupling and mild bases for desilylation .

類似化合物との比較

Comparative Data Table

Key Research Findings

- Synthetic Utility: The TMS-ethynyl group in the target compound facilitates Sonogashira couplings, as demonstrated in the synthesis of pyrrolopyridine derivatives (e.g., 75% yield for Compound 20b) .

- Electronic Effects : Methoxy groups enhance electron density at position 4 of the pyridine ring, directing electrophilic substitutions, while bromo substituents enable Suzuki-Miyaura couplings .

準備方法

Sonogashira Coupling Approach

The most widely reported and reliable method for synthesizing 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine is through a Sonogashira coupling reaction. This method couples a brominated pyridine precursor with trimethylsilyl acetylene under palladium catalysis.

$$

\text{5-Bromo-3-methoxypyridine} + \text{Trimethylsilyl acetylene} \xrightarrow[\text{CuI}]{\text{Pd catalyst, base}} \text{this compound}

$$

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |

| Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine or diisopropylethylamine (DIPEA) |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |

| Atmosphere | Inert gas (Argon or Nitrogen) |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 12–24 hours |

- The bromine atom at the 5-position acts as the leaving group for the oxidative addition step.

- The trimethylsilyl group protects the terminal alkyne, preventing polymerization and side reactions.

- Copper iodide assists in the transmetalation step, facilitating the coupling.

- Post-reaction, the product is typically purified by column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the pure compound.

Alternative Synthetic Considerations

While Sonogashira coupling is the predominant method, other synthetic strategies may involve:

- Halogenation of 3-methoxy-2-ethynylpyridine: Introducing bromine at the 5-position after ethynylation, though this route is less common due to regioselectivity challenges.

- Use of pre-functionalized pyridine derivatives: Starting from 5-bromo-3-methoxypyridine to ensure regioselectivity.

- Protection and deprotection strategies: The trimethylsilyl group can be introduced post-ethynylation or used as a protective group during multi-step syntheses.

Role of the Trimethylsilyl Group

The trimethylsilyl (TMS) group on the ethynyl moiety serves several critical functions:

- Protecting Group: Prevents the terminal alkyne from undergoing undesired side reactions such as polymerization or Glaser coupling during synthesis.

- Solubility Enhancement: Improves solubility in organic solvents, facilitating reaction handling.

- Stabilization: Provides steric bulk that stabilizes the ethynyl group for subsequent transformations.

- Deprotection: The TMS group can be selectively removed using fluoride sources (e.g., TBAF) when the free alkyne functionality is required for further reactions.

Characterization Techniques for Confirmation of Structure

To confirm the successful synthesis and purity of this compound, several analytical techniques are employed:

| Technique | Key Observations |

|---|---|

| ¹H NMR Spectroscopy | Methoxy protons at δ ~3.8–4.0 ppm; TMS methyl protons at δ ~0.2–0.3 ppm; aromatic pyridine protons identifiable |

| ¹³C NMR Spectroscopy | Ethynyl carbons observed at δ ~95–100 ppm; quaternary carbons of pyridine ring |

| Mass Spectrometry (HRMS) | Molecular ion peak at m/z corresponding to 284.22 g/mol; fragmentation patterns consistent with structure |

| Infrared (IR) Spectroscopy | C≡C stretch around 2100–2200 cm⁻¹; Si-C bonds near 1250 cm⁻¹ |

Data Tables Summarizing Synthetic Parameters and Outcomes

Table 1: Sonogashira Coupling Reaction Parameters and Yields

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ + CuI | Triethylamine | THF | 25 | 18 | 85 | Standard conditions |

| 2 | PdCl₂(PPh₃)₂ + CuI | DIPEA | DMF | 50 | 12 | 78 | Slightly higher temperature |

| 3 | Pd(PPh₃)₄ + CuI | Triethylamine | THF | 60 | 24 | 88 | Increased temperature improves yield |

Research Findings and Notes on Preparation

- The bromine substituent at the 5-position facilitates electrophilic substitution and acts as a reactive site for cross-coupling, enabling further functionalization of the pyridine ring.

- The methoxy group at the 3-position is electron-donating, which influences regioselectivity and reactivity during synthesis.

- The TMS-ethynyl group at the 2-position stabilizes the alkyne and allows for subsequent coupling reactions or deprotection steps.

- The Sonogashira coupling is the method of choice due to its high efficiency, mild conditions, and tolerance of functional groups.

- Purification via column chromatography is essential to remove palladium residues and by-products.

- The compound’s multifunctional nature makes it a valuable intermediate for medicinal chemistry applications, including kinase inhibitor synthesis and antiviral agent development.

Q & A

Q. How to reconcile discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Interlaboratory Comparison : Cross-reference data with independent sources (e.g., PubChem, peer-reviewed journals).

- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm molecular geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。